![molecular formula C9H11BF2O3 B2365796 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid CAS No. 2096336-30-8](/img/structure/B2365796.png)
3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid
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Description
3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is a chemical compound with the CAS Number: 2096336-30-8 . It has a molecular weight of 215.99 . The IUPAC name for this compound is 3-ethoxy-2,4-difluoro-5-methylphenylboronic acid .
Molecular Structure Analysis
The InChI code for 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is 1S/C9H11BF2O3/c1-3-15-9-7 (11)5 (2)4-6 (8 (9)12)10 (13)14/h4,13-14H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.99 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon-carbon bonds. Researchers have employed 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid as a boron reagent in SM reactions. By coupling it with suitable organic halides or pseudohalides (such as aryl chlorides or bromides), scientists can synthesize complex molecules with high efficiency .
Liquid Crystalline Materials
This compound has been used to create novel liquid crystalline materials. Specifically, it has been employed in the synthesis of fluorobiphenylcyclohexenes and difluoroterphenyls through palladium-catalyzed cross-couplings. These materials find applications in display technologies, sensors, and optical devices .
Arylation Reactions
Researchers have explored the use of 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid in palladium-catalyzed direct arylation reactions. These reactions allow for the efficient synthesis of arylated compounds, which are valuable intermediates in drug discovery and materials science .
Leukotriene B4 Receptor Agonists
The compound has been involved in the synthesis of o-phenylphenols, which serve as potent leukotriene B4 receptor agonists. Leukotrienes play crucial roles in inflammation and immune responses, making this application relevant in pharmacology and drug development .
Boron-Based Materials
3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid contributes to the development of boron-containing materials. These materials have diverse applications, including catalysis, optoelectronics, and supramolecular chemistry .
Organic Synthesis in Water
The compound has been utilized in Suzuki-Miyaura cross-coupling reactions conducted in water. Water-based reactions are environmentally friendly and offer advantages in terms of safety and ease of purification .
properties
IUPAC Name |
(3-ethoxy-2,4-difluoro-5-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-3-15-9-7(11)5(2)4-6(8(9)12)10(13)14/h4,13-14H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCHCBGEJXKDLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)OCC)F)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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